3-Hydroxy-N,N,N-trimethyloctadecan-1-aminium iodide
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Overview
Description
3-Hydroxy-N,N,N-trimethyloctadecan-1-aminium iodide is a quaternary ammonium compound with the molecular formula C21H46IN. It is known for its surfactant properties and is used in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N,N,N-trimethyloctadecan-1-aminium iodide typically involves the quaternization of N,N,N-trimethyloctadecan-1-amine with methyl iodide. The reaction is carried out in an organic solvent such as ethanol or acetone under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N,N,N-trimethyloctadecan-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The iodide ion can be substituted with other anions such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halide exchange reactions are typically carried out in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of corresponding halide salts.
Scientific Research Applications
3-Hydroxy-N,N,N-trimethyloctadecan-1-aminium iodide is used in various scientific research applications, including:
Chemistry: As a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: In cell culture media to enhance cell membrane permeability.
Medicine: As an antimicrobial agent in disinfectants and antiseptics.
Industry: In the formulation of detergents, fabric softeners, and emulsifiers.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It interacts with cell membranes, disrupting their structure and increasing permeability. This leads to the leakage of cellular contents and ultimately cell death. The molecular targets include lipid bilayers and membrane proteins .
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethyloctadecan-1-aminium chloride
- N,N,N-Trimethyloctadecan-1-aminium bromide
Comparison
3-Hydroxy-N,N,N-trimethyloctadecan-1-aminium iodide is unique due to its hydroxyl group, which enhances its solubility in water and its ability to form hydrogen bonds. This makes it more effective as a surfactant compared to its chloride and bromide counterparts .
Properties
CAS No. |
88552-97-0 |
---|---|
Molecular Formula |
C21H46INO |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
3-hydroxyoctadecyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C21H46NO.HI/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)19-20-22(2,3)4;/h21,23H,5-20H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
PRMMIQSXIVIHLD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CC[N+](C)(C)C)O.[I-] |
Origin of Product |
United States |
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